L-Valyl-L-prolyl-L-alanine

Description

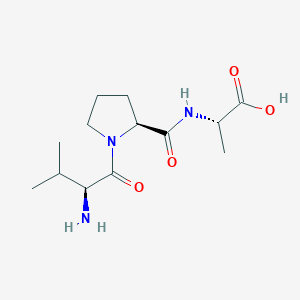

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4/c1-7(2)10(14)12(18)16-6-4-5-9(16)11(17)15-8(3)13(19)20/h7-10H,4-6,14H2,1-3H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJKAZATRJBDCU-GUBZILKMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573545 | |

| Record name | L-Valyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85807-20-1 | |

| Record name | L-Valyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for L Valyl L Prolyl L Alanine and Analogues

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-phase synthesis, while older than SPPS, remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. In LPPS, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step.

For L-Valyl-L-prolyl-L-alanine, a possible fragment condensation strategy would be a [1+2] approach, coupling an N-terminally protected Valine to a Prolyl-Alanine dipeptide fragment.

A potential synthetic route is as follows:

Synthesis of the Dipeptide Fragment (Z-Pro-Ala-OMe):

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) is coupled

Evaluation of Coupling Efficiencies in Liquid Phase

Liquid-phase peptide synthesis (LPPS) offers a scalable alternative to solid-phase methods, and the choice of coupling reagent is paramount to its success. americanpeptidesociety.org The efficiency of these reagents directly impacts yield, purity, and the suppression of side reactions. americanpeptidesociety.org The primary role of a coupling reagent is to activate the C-terminal carboxylic acid of one amino acid to facilitate the formation of a peptide bond with the N-terminal amine of another. americanpeptidesociety.org

Common classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as onium salts (aminium/uronium and phosphonium). americanpeptidesociety.orgbachem.com Carbodiimides activate the carboxyl group to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org However, this intermediate is susceptible to racemization. peptide.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used. americanpeptidesociety.orgbachem.com These additives form active esters that are more stable and less prone to racemization. americanpeptidesociety.org

Onium salt-based reagents, such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), and N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU), have become popular as they often provide high coupling rates and fewer side reactions. bachem.comcas.cz These reagents typically incorporate an HOBt or HOAt moiety within their structure, generating the active ester in situ. sigmaaldrich.com For instance, PyBOP is noted for its efficient coupling properties, similar to BOP, but forms less hazardous byproducts. peptide.com Reagents like HATU, which is based on HOAt, are often more reactive and can lead to faster reactions with less epimerization compared to their HOBt-based counterparts like HBTU. peptide.com

The efficiency of these coupling agents in the synthesis of a sequence like Val-Pro-Ala would be influenced by factors such as steric hindrance (particularly from the valine residue) and the specific reaction conditions. A comparative study of coupling reagents for peptides containing challenging residues found that while BOP and a carbodiimide (B86325) (DIPCI) gave similar yields for many peptides, those containing asparagine had significantly lower yields and purity with BOP. cas.cz This highlights that the optimal reagent can be sequence-dependent. Newer reagents based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), such as COMU, have been developed as safer and highly efficient alternatives to benzotriazole-based reagents, showing comparable or even superior performance to HATU. bachem.comsigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents in Liquid-Phase Peptide Synthesis

| Reagent Class | Example(s) | Mechanism/Key Feature | Common Additive(s) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate. americanpeptidesociety.org | HOBt, HOAt, Oxyma Pure bachem.com | Cost-effective, efficient. americanpeptidesociety.org | High risk of racemization without additives; byproduct removal can be difficult (DCC). bachem.comcas.cz |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Forms OBt or OAt active esters in situ. sigmaaldrich.compeptide.com | N/A | High coupling rates, reduced side reactions. bachem.com PyBOP has less hazardous byproducts than BOP. peptide.com | BOP produces a carcinogenic byproduct (HMPA). bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Forms OBt, OAt, or Oxyma active esters in situ. sigmaaldrich.com | N/A | Fast reactions. peptide.com HATU is highly efficient. peptide.com COMU is a safer, non-explosive alternative. bachem.com | Can cause guanidinylation of the N-terminus if used in excess. peptide.com Potentially explosive nature of benzotriazole-based reagents. bachem.com |

Enzymatic Synthesis and Biocatalytic Routes for Peptide Elongation

Enzymatic peptide synthesis presents a green alternative to traditional chemical methods, offering high specificity, mild reaction conditions, and inherent stereochemical control which eliminates the need for protecting groups on amino acid side chains. For the synthesis of this compound, two main classes of enzymes are particularly relevant: L-amino acid ligases and proteases.

L-Amino Acid Ligase Applications in Dipeptide and Tripeptide Synthesis

L-amino acid ligases (LALs) are a class of enzymes (EC 6.3.2.28) that catalyze the formation of a peptide bond between two unprotected L-amino acids in an ATP-dependent reaction. nih.govresearchgate.net This process involves the hydrolysis of ATP to ADP and phosphate, which drives the ligation. nih.gov The reaction proceeds through an aminoacyl-phosphate intermediate in a single step, without product degradation. nih.gov

The substrate specificity of LALs varies depending on the microbial source. researchgate.net For example, the LAL known as YwfE (or BacD) from Bacillus subtilis has a broad substrate specificity and can synthesize numerous dipeptides. researchgate.netsci-hub.se Other LALs show a strong preference for certain amino acids at the N- or C-terminus. researchgate.net For instance, RizA from Bacillus subtilis NBRC3134 has a high specificity for arginine at the N-terminus. researchgate.net

While most characterized LALs synthesize dipeptides, some have been discovered that can catalyze the formation of oligopeptides. sci-hub.setandfonline.com For example, RizB, also from Bacillus subtilis, can synthesize oligomers of branched-chain amino acids. tandfonline.com The spr0969 protein from Streptococcus pneumoniae can produce even longer peptides. tandfonline.com The synthesis of a tripeptide like this compound could potentially be achieved sequentially using LALs. One LAL with specificity for Val and Pro could synthesize the Val-Pro dipeptide, which would then serve as a substrate for a second ligase that adds Alanine (B10760859). This sequential approach mirrors the natural biosynthesis of some peptide antibiotics like rhizocticin. nih.gov

Stereochemical Considerations and Racemization Control in this compound Synthesis

Maintaining the stereochemical integrity of the constituent amino acids is one of the most critical challenges in peptide synthesis. researchgate.net Racemization, the conversion of an L-amino acid into a mixture of L- and D-isomers, can occur during the activation of the carboxylic acid group for coupling. peptide.com This leads to the formation of diastereomeric impurities (e.g., D-Val-L-Pro-L-Ala, L-Val-L-Pro-D-Ala) that are often difficult to separate from the desired all-L-peptide. researchgate.net

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. researchgate.net The risk is highest when activating a peptide segment or an N-acyl amino acid. bachem.com Urethane-based protecting groups like Fmoc and Boc are designed to suppress oxazolone (B7731731) formation, thus retaining the optical purity of the amino acid being added. bachem.com However, residues like cysteine and histidine are particularly susceptible to racemization. peptide.comnih.gov

Monitoring and Minimizing Racemization during Coupling Reactions

Several strategies are employed to monitor and minimize racemization. The choice of coupling reagent and additives is the first line of defense.

Additives: The addition of reagents like HOBt, and particularly its more acidic analogue HOAt, is highly effective at suppressing racemization. peptide.com These additives react with the activated intermediate to form active esters that are more resistant to racemization than the O-acylisourea or other activated species. bachem.com Oxyma Pure is another highly effective and safer additive. luxembourg-bio.com

Bases: The base used during coupling can influence the rate of racemization. Strong bases can promote racemization. Therefore, weaker, sterically hindered bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger ones like diisopropylethylamine (DIPEA). bachem.com

Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. nih.gov This is a common strategy, especially for coupling steps known to be at high risk.

Monitoring: Racemization can be monitored by analyzing the crude peptide product using chiral chromatography. A common method involves hydrolyzing the peptide and analyzing the resulting amino acids using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column or after derivatization with a chiral reagent. nih.gov

Table 2: Strategies for Racemization Suppression

| Strategy | Method | Rationale | Reference |

|---|---|---|---|

| Reagent Selection | Use of additives like HOBt, HOAt, or Oxyma Pure. | Forms active esters that are more stable and less prone to racemization. HOAt is generally more effective than HOBt. | peptide.comluxembourg-bio.com |

| Use of weaker, sterically hindered bases (e.g., NMM, collidine). | Reduces the propensity for proton abstraction from the α-carbon, which initiates racemization. | bachem.com | |

| Reaction Conditions | Lowering the coupling reaction temperature. | Slows the rate of the racemization side reaction more significantly than the coupling reaction. | nih.gov |

| Protecting Group Strategy | Use of urethane-based protecting groups (Boc, Fmoc). | Designed to suppress the formation of the highly racemizable oxazolone intermediate. | bachem.com |

Diastereoisomeric Purity Assessment in Synthetic Tripeptides

After synthesis, it is essential to confirm the diastereoisomeric purity of the tripeptide. The presence of even small amounts of diastereomers can have significant biological implications and complicates purification and characterization.

The primary technique for this assessment is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov Diastereomers, having different three-dimensional structures, often exhibit slightly different hydrophobicities, which can allow for their separation on an HPLC column. nih.gov The separation can be challenging, but optimization of the mobile phase composition, gradient, temperature, and column chemistry (e.g., C8 vs. C18) can often achieve baseline resolution. nih.govwaters.com

For unambiguous confirmation, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.netrsc.org While diastereomers have identical masses and cannot be distinguished by MS alone, their chromatographic separation allows for their individual detection by the mass spectrometer. rsc.org

In cases where HPLC separation is difficult, Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used. The different spatial arrangement of atoms in diastereomers can lead to subtle differences in the chemical shifts of certain protons or carbons, although these differences may be very small and require high-field instruments for resolution.

A definitive but destructive method involves complete acid hydrolysis of the peptide, followed by chiral analysis of the constituent amino acids. nih.gov The hydrolysate is analyzed, for instance, by GC-MS or LC-MS on a chiral stationary phase to determine the ratio of D- to L-isomers for each amino acid. nih.gov This confirms if racemization occurred at a specific residue during the synthesis. nih.gov

Table of Compounds

Purification and Isolation Techniques for Synthetic this compound

Following synthesis and cleavage from the resin (in SPPS), the crude peptide product is a mixture containing the target peptide along with various impurities. These impurities can include truncated sequences (e.g., Pro-Ala), deletion sequences (e.g., Val-Ala), byproducts from protecting groups, and residual scavengers from the cleavage cocktail. Therefore, robust purification techniques are essential to isolate this compound to a high degree of purity.

The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govnih.gov This technique separates molecules based on their hydrophobicity. youtube.com The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a non-polar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains). researchgate.net Peptides are then eluted by a gradient of an organic solvent, most commonly acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA). peptide.com The TFA protonates basic residues and forms ion pairs with them, which improves peak shape and resolution. More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent. harvardapparatus.com

Table 2: Overview of Purification Techniques for Peptides

| Technique | Principle of Separation | Application for Val-Pro-Ala |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method for high-resolution purification, separating the target tripeptide from more or less hydrophobic synthesis-related impurities. nih.gov |

| Ion-Exchange Chromatography (IEX) | Net Charge | Can be used as an orthogonal purification step to remove impurities with different charge states. nih.gov |

| Size-Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | Useful for removing very small molecules (salts, scavengers) or larger aggregated peptides, though less effective for separating short, closely related sequences. |

| Crystallization | Differential Solubility | Can be employed as a final polishing step to achieve very high purity and obtain the peptide in a stable, solid form. researchgate.net |

After RP-HPLC, fractions containing the purified peptide are collected, analyzed for purity (typically by analytical HPLC and mass spectrometry), and then combined. The final step is usually lyophilization (freeze-drying) to remove the HPLC solvents (water and acetonitrile) and obtain the purified this compound as a stable, fluffy white powder. peptide.com

Table 3: Example RP-HPLC Protocol for Peptide Purification

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Preparative C18 (e.g., 10 µm particle size, 300 Å pore size) | Provides a hydrophobic stationary phase for separation. Wide-pore silica is optimal for peptides. nih.gov |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | The primary aqueous solvent. TFA acts as an ion-pairing agent. peptide.com |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | The organic modifier used to elute the peptide. peptide.com |

| Gradient | Linear gradient, e.g., 5% to 50% Mobile Phase B over 30-40 minutes | Gradually increases solvent hydrophobicity to elute peptides based on their affinity for the stationary phase. |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) | Optimized for efficient separation and reasonable run times. |

| Detection | UV Absorbance at 214-220 nm | Detects the peptide backbone, allowing for monitoring of the elution profile. |

This table represents a typical protocol and would require optimization for the specific separation of this compound from its unique set of impurities.

Sophisticated Structural and Conformational Analysis of L Valyl L Prolyl L Alanine

Spectroscopic Characterization for Conformational Elucidation

Spectroscopic techniques are paramount in defining the structural landscape of peptides. For L-Valyl-L-prolyl-L-alanine, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a comprehensive picture of its conformational preferences in both solution and solid states.

NMR spectroscopy is a powerful, non-destructive technique for obtaining atomic-level structural information on peptides. bruker.com It allows for the detailed characterization of backbone and side-chain conformations, dynamics, and intramolecular interactions. researchgate.net

Proton NMR (¹H-NMR) is exceptionally sensitive to the local chemical environment of each proton in the peptide. The chemical shift of a proton is influenced by the surrounding electron density, which is in turn affected by the peptide's conformation and hydrogen bonding network. researchgate.net

In this compound, key protons include the amide protons (NH), alpha-protons (CαH), and side-chain protons. The amide proton of the C-terminal alanine (B10760859) is particularly informative. Its chemical shift and temperature coefficient (dδ/dT) can indicate its involvement in intramolecular hydrogen bonds, such as those forming a β-turn structure. A low temperature-coefficient value typically suggests that the proton is shielded from the solvent due to its participation in a stable hydrogen bond. nih.gov

The proline residue lacks an amide proton, but its unique cyclic structure significantly influences the preceding residue's (Val) CαH chemical shift. The presence of cis-trans isomerism about the Val-Pro peptide bond leads to two distinct sets of resonances for the residues near the proline, with the trans conformation generally being more populated. nih.gov The chemical shifts of the Val and Ala protons will differ between the cis and trans isomers. researchgate.netnih.gov For example, the CαH of the residue preceding proline (Valine in this case) typically appears at a lower chemical shift (upfield) in the cis conformation compared to the trans conformation.

Table 1: Typical ¹H-NMR Chemical Shift Ranges for Protons in Peptides

| Proton Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Amide (NH) | 7.5 - 9.0 | Shift can vary significantly based on hydrogen bonding and solvent exposure. uzh.ch |

| α-Proton (CαH) | 3.5 - 5.0 | Sensitive to secondary structure; downfield shifts often indicate helical regions, while upfield shifts suggest β-sheet character. nih.gov |

| Valine Side Chain (β-CH, γ-CH₃) | β: ~2.2, γ: ~1.0 | Provides information on side-chain rotamer populations. |

| Proline Side Chain (β,γ,δ-CH₂) | β,γ: 1.8 - 2.4, δ: ~3.6 | Distinct patterns for cis and trans isomers. uzh.ch |

| Alanine Side Chain (β-CH₃) | ~1.4 | Typically a sharp doublet. researchgate.netchemicalbook.com |

¹³C-NMR spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of the peptide. The chemical shifts of the carbonyl (C=O), Cα, and Cβ carbons are highly sensitive to the peptide backbone dihedral angles (φ, ψ) and, consequently, the secondary structure. nih.gov

For this compound, the most significant application of ¹³C-NMR is the characterization of the cis-trans isomerism of the Val-Pro peptide bond. The chemical shifts of the proline Cβ and Cγ carbons are particularly diagnostic:

In the trans conformation, the Cβ chemical shift is typically higher (further downfield) than the Cγ chemical shift.

In the cis conformation, the Cγ chemical shift is higher than the Cβ chemical shift. researchgate.net

This difference allows for the quantification of the relative populations of the cis and trans isomers. nih.gov Furthermore, the chemical shifts of the carbonyl carbons can be correlated with solvent polarity and intramolecular hydrogen bonding. researchgate.net The stability of the peptide's backbone and side-chain conformations can be assessed by analyzing the sharpness and position of the carbon resonances. nih.gov

Table 2: Diagnostic ¹³C-NMR Chemical Shifts for Proline Isomers

| Proline Carbon | Typical Shift (ppm) - trans Isomer | Typical Shift (ppm) - cis Isomer |

|---|---|---|

| Cα | ~63 | ~62 |

| Cβ | ~32 | ~34 |

| Cγ | ~28 | ~26 |

| Cδ | ~50 | ~51 |

| C=O (Proline) | ~175 | ~177 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon resonances and for determining the peptide's three-dimensional structure in solution. uzh.ch A standard suite of experiments for a peptide like this compound would include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically over two or three bonds. This is used to trace out the spin systems of each amino acid residue.

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single amino acid's spin system, which is invaluable for identifying residues like valine with extended side chains. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. nih.gov For this compound, NOEs between the Val CαH and the Pro CδH₂, and between the Pro CαH and the Ala NH, would be indicative of a β-turn structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, allowing for the assignment of the carbon and nitrogen backbone and side chains.

By combining the through-bond connectivity information from COSY and TOCSY with the through-space distance restraints from NOESY, a detailed 3D model of the predominant solution conformation(s) can be calculated. nih.gov

Solid-State NMR (SSNMR) is a powerful technique for the structural analysis of peptides in a solid or non-soluble state, such as in microcrystalline form or when self-assembled. nih.govyoutube.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these orientation-dependent interactions to derive precise structural constraints. nih.gov

For this compound, particularly if it were uniformly labeled with ¹³C and ¹⁵N, SSNMR could provide high-resolution structural information. pnas.orgmit.edu Techniques involving magic-angle spinning (MAS) are used to obtain high-resolution spectra from solid samples. nih.govmpg.de Specific experiments can measure:

Internuclear Distances: Techniques like Rotational Echo Double Resonance (REDOR) can precisely measure distances between specific pairs of labeled nuclei (e.g., ¹³C-¹⁵N), providing key structural constraints. nih.gov

Torsion Angles: The φ and ψ torsion angles that define the backbone conformation can be determined through experiments that correlate chemical shift tensors with the molecular frame. nih.govnih.gov

SSNMR is especially valuable for characterizing samples that are not amenable to X-ray crystallography or solution NMR, providing a bridge between solution and crystal structures. nih.gov The analysis can reveal conformational heterogeneity within the sample and provide details about molecular packing. mpg.de

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. mdpi.com For peptides, the most informative regions are the Amide I and Amide II bands, which are highly sensitive to the backbone conformation and hydrogen-bonding patterns. leibniz-fli.deyoutube.com

Amide I Band (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. leibniz-fli.denih.gov Its frequency is a reliable indicator of secondary structure. A band around 1650-1660 cm⁻¹ is characteristic of an α-helix, while frequencies in the 1620–1640 cm⁻¹ and 1670–1695 cm⁻¹ ranges are associated with β-sheet structures. researchgate.net For a short peptide like this compound, which is likely to adopt turn-like structures, characteristic Amide I frequencies for β-turns are expected, often appearing between 1660 and 1680 cm⁻¹. nih.gov

Amide II Band (1510–1580 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de It is also conformationally sensitive but can be more complex to interpret than the Amide I band. nih.gov

Analysis of the positions and shapes of these bands, often using techniques like Fourier-transform infrared (FTIR) spectroscopy and spectral deconvolution, can reveal the predominant secondary structural elements present in the peptide ensemble. nih.govnih.gov In studies of proline-containing peptides, IR spectroscopy has been used to confirm the presence of intramolecular hydrogen bonds consistent with β-turn conformations. nih.gov

Table 3: Characteristic Amide I IR Frequencies and Associated Secondary Structures

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet (Antiparallel) | 1620 - 1640 and 1670 - 1695 |

| β-Turn | 1660 - 1685 |

| Random Coil / Unordered | 1640 - 1650 |

Advanced Mass Spectrometry for Sequence Integrity and Post-Synthetic Modifications

Advanced mass spectrometry (MS) techniques are indispensable for verifying the primary structure and identifying any post-synthetic modifications of this compound. High-resolution tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the cornerstone for sequence validation. In this process, the parent peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID), generating a spectrum of b- and y-type fragment ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo confirmation of the Val-Pro-Ala sequence.

This methodology is also crucial for detecting and characterizing post-synthetic or post-translational modifications (PTMs). For a synthetic peptide like this compound, this could include unintended modifications from manufacturing or degradation, such as oxidation or deamidation. For biologically derived peptides, MS can identify a vast range of PTMs. For instance, techniques involving chiral phase gas chromatography coupled with mass spectrometry can identify the presence of D-amino acids, such as the conversion of a serine residue to D-alanine, which is a known post-translational modification in some bacteriocins. nih.gov

Furthermore, LC-MS/MS analysis can quantify sequence variants, such as an alanine to valine substitution, which would result in a predictable mass shift in the parent and fragment ions. nih.gov The precise mass measurements afforded by instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers ensure unambiguous identification of the peptide and any modifications.

Table 1: Theoretical MS/MS Fragmentation of this compound

| Ion Type | Sequence | Monoisotopic Mass (Da) |

|---|---|---|

| b1 | V | 100.0757 |

| b2 | VP | 197.1285 |

| y1 | A | 72.0444 |

| y2 | PA | 169.0972 |

| Parent Ion | VPA | 286.1812 |

Note: Masses are for the [M+H]+ ion and its corresponding fragment ions.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) for Energetic Landscapes and Intramolecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetic properties of this compound. nih.gov By solving the Kohn-Sham equations, DFT can accurately model the molecule's energetic landscape, identifying low-energy conformations and the transition states between them. researchgate.net This approach is vital for understanding the intrinsic conformational preferences of the peptide backbone and side chains, independent of solvent effects.

Molecular Dynamics (MD) Simulations for Dynamic Conformations in Solution

To understand the behavior of this compound in a physiological environment, molecular dynamics (MD) simulations are employed. nih.gov These simulations model the peptide in an explicit solvent, typically water, over a defined period, from nanoseconds to microseconds. acs.orgnih.gov By numerically solving Newton's equations of motion for every atom in the system, MD simulations provide a detailed picture of the peptide's dynamic conformational flexibility. biorxiv.org

The simulation begins with an energy-minimized structure placed in a solvent box, and the system is gradually heated to a target temperature (e.g., 298 K or 310 K) and equilibrated. nih.govnih.gov The production run then reveals how the peptide samples different conformations over time, influenced by its interactions with the surrounding water molecules. The choice of force field (e.g., AMBER, GROMOS, CHARMM) is critical, as it defines the potential energy function governing all atomic interactions. acs.orgnih.gov Analysis of the MD trajectory can reveal the most populated conformational states, the timescale of transitions between them, and the dynamic nature of intramolecular hydrogen bonds. nih.gov

Conformational Space Exploration and Energy Minimization Techniques

The goal of conformational space exploration is to identify all possible three-dimensional arrangements of this compound and their corresponding energies. Given the rotational freedom around several single bonds, the number of potential conformers is vast. acs.orgbiorxiv.org Computational strategies often begin by generating a large number of initial structures, for example, by taking snapshots from a high-temperature molecular dynamics trajectory. acs.orgnih.gov

Once a set of conformers is generated, energy minimization techniques are applied to find the nearest local energy minimum for each structure. slideshare.netresearchgate.net These algorithms, such as steepest descent and conjugate gradient, iteratively adjust the atomic coordinates to move "downhill" on the potential energy surface until a stable point is reached. researchgate.net This process refines the initial structures, removing steric clashes and optimizing bond lengths and angles to produce geometrically plausible, low-energy conformations. biosolveit.de The resulting collection of minimized structures provides a statistical map of the peptide's accessible conformational states and their relative stabilities. acs.org

Analysis of Peptide Backbone Torsional Angles and Side-Chain Rotameric States

The conformation of this compound is fundamentally defined by its backbone and side-chain dihedral (torsional) angles.

The peptide backbone has three key torsional angles per residue:

Phi (Φ): The angle of rotation around the N-Cα bond. bioinf.org.ukexpasy.org

Psi (Ψ): The angle of rotation around the Cα-C bond. bioinf.org.ukexpasy.org

Omega (ω): The angle of rotation around the peptide bond (C-N). Due to its partial double-bond character, the ω angle is typically planar, adopting either a trans (≈180°) or, less commonly, a cis (≈0°) configuration. expasy.org

The presence of a proline residue significantly constrains the backbone. The Φ angle of proline is restricted to approximately -60° due to its cyclic side chain. This introduces a characteristic "kink" in the peptide chain. expasy.org The Val-Pro peptide bond also has a higher propensity to adopt a cis ω conformation compared to other amino acid pairs.

The side chains of valine and alanine also have preferred conformations, known as rotameric states, which are defined by the chi (χ) angles. nih.gov

Alanine: Has no side-chain χ angles.

Valine: Has one rotatable bond (Cα-Cβ), defined by the χ1 angle. Due to steric hindrance, the trans rotamer (χ1 ≈ 180°) is often the most populated for valine. fccc.edu

Investigation of Intramolecular Hydrogen Bonding and Zwitterionic Stabilization

In the absence of a solvent or in nonpolar environments, this compound exists in a neutral form. However, in polar solvents like water and in the solid state, it adopts a zwitterionic form, where the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is deprotonated (-COO-). sci-hub.se The stability of this zwitterion is highly dependent on its environment. Computational studies show that interactions with polar solvent molecules or ions are necessary to stabilize the zwitterionic state over the neutral canonical form. nih.govnih.gov

Intramolecular hydrogen bonds are critical in defining and stabilizing the specific three-dimensional structure of the peptide. A hydrogen bond can form between a donor group (like the N-H of the peptide backbone or the N-terminal -NH3+) and an acceptor group (like the C=O of the peptide backbone or the C-terminal -COO-). The formation of these bonds is highly dependent on the peptide's conformation, as the donor and acceptor atoms must be in close proximity and have favorable geometry. For example, specific turns and folded structures are stabilized by hydrogen bonds between the C=O of residue i and the N-H of residue i+2 or i+3. The strength of these bonds contributes significantly to the conformational energy of the peptide. nih.gov In the zwitterionic form, a strong salt bridge interaction between the charged N-terminus and C-terminus can also provide significant stabilization. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Valine |

| L-Proline |

| L-Alanine |

| Serine |

| D-Alanine |

Comparative Conformational Studies in Solid and Solution States

A comprehensive comparative analysis of the conformational landscape of this compound in both solid and solution states is hindered by a notable absence of specific experimental data in the scientific literature. Extensive searches for crystallographic and solution-state Nuclear Magnetic Resonance (NMR) data for this particular tripeptide have not yielded the specific structural parameters required for a direct and detailed comparison.

The solid-state conformation of a peptide is typically determined with high precision using X-ray crystallography, which provides key data points such as bond lengths, bond angles, and the crucial dihedral angles (φ, ψ, and ω) that define the peptide backbone's three-dimensional structure. Similarly, solution-state conformational ensembles are characterized using techniques like NMR spectroscopy, which can reveal through-space proximities (Nuclear Overhauser Effects or NOEs) and scalar couplings that inform on the distribution of dihedral angles and the flexibility of the molecule in a solvent environment.

Despite the lack of direct experimental data for this compound, general principles of peptide conformation can be discussed to provide a theoretical framework for how its structure might differ between the solid and solution phases.

Solid-State Conformational Insights (Hypothetical)

Solution-State Conformational Dynamics (Hypothetical)

In solution, this compound would exist as an ensemble of interconverting conformers, rather than a single static structure. The conformational flexibility would be influenced by several factors:

Solvent Interactions: The nature of the solvent (e.g., polar protic like water, or non-polar aprotic) would significantly affect the peptide's conformation through hydrogen bonding and hydrophobic interactions.

Cis-Trans Isomerization: The Val-Pro peptide bond would likely be in equilibrium between the cis and trans isomers, and the ratio of these isomers would be solvent-dependent. NMR spectroscopy is the primary tool for quantifying this equilibrium.

Backbone Flexibility: The Val and Ala residues would exhibit a range of allowed φ and ψ dihedral angles, as depicted in a Ramachandran plot. The specific populations of these conformational states would be influenced by local steric and electronic effects.

Side-Chain Rotamers: The side chains of valine and alanine would also exist in various rotameric states.

Data Tables (Hypothetical)

Without experimental data, it is not possible to generate factual data tables. However, a hypothetical comparison can be illustrated in the tables below, which would typically be populated with experimental values.

Table 1: Hypothetical Solid-State Dihedral Angles for this compound (from X-ray Crystallography)

| Residue | φ (°) | ψ (°) | ω (°) |

| Valine | - | - | - |

| Proline | - | - | - |

| Alanine | - | - | - |

Table 2: Hypothetical Solution-State Dihedral Angle Ranges for this compound (from NMR Spectroscopy)

| Residue | φ (°) Range | ψ (°) Range | ω (°) (cis/trans ratio) |

| Valine | - | - | - |

| Proline | - | - | - |

| Alanine | - | - | - |

Mechanistic Investigations of L Valyl L Prolyl L Alanine S Biological Interactions

Enzymatic Interaction and Modulatory Studies

L-Valyl-L-prolyl-L-alanine's biological activity is primarily understood through its interaction with specific enzymes. The following sections detail the nature of these interactions with Angiotensin-Converting Enzyme and prolyl aminopeptidase (B13392206).

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.comfrontiersin.org Peptides that can inhibit ACE are of significant interest for their potential antihypertensive effects. americanpeptidesociety.orgnih.gov The C-terminal amino acid sequence of a peptide is of utmost importance for its ability to bind to the ACE active site. nih.gov

Table 1: Kinetic Parameters in Enzyme Inhibition

| Parameter | Description | Impact of Competitive Inhibitor |

|---|---|---|

| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. | Unchanged |

| Km | The substrate concentration at which the reaction rate is half of Vmax. | Increased |

| Ki | The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. | Lower values indicate stronger inhibition. |

The binding of inhibitors to the ACE active site involves specific interactions with key amino acid residues. The active site of ACE contains a zinc ion that is crucial for its catalytic activity. laskerfoundation.orgnih.gov Inhibitors, including peptide-based ones, often interact with this zinc ion. laskerfoundation.org Structure-activity relationship studies have revealed that the C-terminal proline residue of inhibitory peptides plays a significant role in binding to the ACE active site. nih.gov Molecular docking studies on similar ACE inhibitory peptides have shown that both hydrophobic and hydrophilic interactions are important for stabilizing the enzyme-inhibitor complex. scielo.br For example, the N-terminal amino acid with a branched chain, such as valine, can contribute to higher ACE inhibitory activity. scielo.br The binding of an inhibitor like this compound would involve its functional groups forming hydrogen bonds and other non-covalent interactions with residues within the ACE active site, effectively blocking the entry of the natural substrate, angiotensin I. mdpi.comlaskerfoundation.org

Prolyl aminopeptidases are enzymes that cleave the N-terminal amino acid from a peptide, but only when the second amino acid is proline. The recognition and binding of substrates like this compound to the active site of these enzymes are governed by specific structural interactions.

The active site of prolyl aminopeptidase from Serratia marcescens features a hydrophobic pocket that is critical for substrate recognition. nih.gov The pyrrolidine (B122466) ring of the proline residue at the P1 position of the substrate fits into this pocket. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues, such as Phe139, as being crucial for this interaction. nih.gov The valine residue at the N-terminus of this compound, being a hydrophobic amino acid, would also be expected to engage in favorable hydrophobic interactions within the enzyme's active site. frontiersin.org These hydrophobic interactions are a key driving force for the binding and proper orientation of the substrate within the catalytic site. frontiersin.org

In addition to hydrophobic interactions, electrostatic interactions play a vital role in the binding of substrates to prolyl aminopeptidase. In the enzyme from Serratia marcescens, the amino group of the proline residue is recognized by an acidic residue, Glu204, through an electrostatic interaction. nih.gov Furthermore, the P1' position of the substrate (the alanine (B10760859) residue in this compound) is recognized by Arg136. nih.gov These specific electrostatic interactions ensure the correct positioning of the peptide substrate for catalysis.

Table 2: Key Residues in Serratia marcescens Prolyl Aminopeptidase Active Site

| Enzyme Residue | Interacting Substrate Moiety | Type of Interaction | Reference |

|---|---|---|---|

| Phe139 | Pyrrolidine ring of Proline (P1) | Hydrophobic | nih.gov |

| Glu204 | Amino group of Proline (P1) | Electrostatic | nih.gov |

| Arg136 | P1' residue (e.g., Alanine) | Electrostatic | nih.gov |

General Peptidase and Protease Substrate Specificity Profiling

The susceptibility of a peptide like this compound to enzymatic cleavage is determined by the substrate specificity of peptidases and proteases. These enzymes, which constitute approximately 2% of the human proteome, are responsible for hydrolyzing peptide bonds and play central roles in physiology and disease. nih.govucsf.edu Their specificity is not absolute but rather a preference for certain amino acid residues at specific positions relative to the scissile bond. This positioning is described by the Schechter and Berger nomenclature, where amino acid residues in the substrate are designated P3, P2, P1 (N-terminal to the cleaved bond) and P1', P2', P3' (C-terminal to the cleaved bond). expasy.org

General profiling of peptidase specificity is often achieved through high-throughput screening methods. Techniques like multiplex substrate profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) employ diverse libraries of peptides to identify cleavage sites and determine enzyme-specific motifs. nih.govnih.gov Another common approach uses positional-scanning libraries of fluorogenic substrates, where the cleavage of a peptide bond releases a fluorescent molecule, allowing for rapid quantification of enzymatic activity against a multitude of sequences. pnas.org

For a tripeptide such as this compound, an exopeptidase would be the primary type of enzyme responsible for its degradation. Specifically, a tripeptidyl-peptidase (TPP) is an exopeptidase that removes tripeptides from the N-terminus of a polypeptide chain. nih.gov Tripeptidyl-peptidase I (TPP-I), for example, is known to degrade small peptides with an extended N-terminal domain but not larger, structured proteins. nih.gov The specificity of such enzymes is dictated by the architecture of their active site pockets (S1, S2, etc.), which accommodate the corresponding substrate residues (P1, P2, etc.).

Substrate Specificity Determinations and Comparative Analyses

The specific sequence of this compound is critical in determining which enzymes can recognize and cleave it. The identity of the amino acids at each position profoundly influences binding affinity and catalytic efficiency.

The amino acid sequence is the primary determinant of substrate specificity. researchgate.net The presence of a proline residue, as in this compound, is particularly significant. Post-proline cleaving endopeptidases, such as prolyl oligopeptidase (POP), specifically target bonds following a proline residue. nih.govresearchgate.net Therefore, if this compound were part of a larger peptide, a prolyl oligopeptidase could potentially cleave the bond after the P1 Proline residue. However, some prolyl endopeptidases are reported to only cleave substrates with a chain length of less than 30 amino acids. expasy.org

The other residues, Valine (P2) and Alanine (P1'), also contribute to specificity. Many peptidases show distinct preferences for certain residues at these positions.

P2 Position (Valine): For cysteine proteases like papain and cruzain, a strong preference for hydrophobic amino acids in the P2 position has been observed. pnas.org

P1' Position (Alanine): Studies on prolylcarboxypeptidase (PRCP), an exopeptidase that cleaves C-terminal amino acids, show that it readily accepts Alanine in the S1 pocket (corresponding to the P1' position of the substrate). nih.govucsf.edu

The table below summarizes the preferences of selected peptidases for amino acids relevant to the this compound sequence.

| Enzyme Class/Example | Preferred Residue(s) | Position | Reference |

| Prolyl Oligopeptidase (POP) | Proline | P1 | nih.gov |

| Cysteine Proteases (e.g., Papain) | Hydrophobic residues (e.g., Valine) | P2 | pnas.org |

| Prolylcarboxypeptidase (PRCP) | Alanine, Proline, Hydrophobic residues | P1' | nih.govucsf.edu |

| Aminopeptidase N (APN) | Hydrophobic residues (e.g., Alanine, Leucine) | P1 | nih.gov |

This table is generated based on data from the provided text.

Experimental methods for determining substrate specificity can be laborious, leading to the development of computational approaches to predict enzyme-substrate interactions. nih.gov These methods aim to identify which peptides are likely to be cleaved by a specific protease or, conversely, which proteases are likely to target a given peptide sequence.

Several computational strategies have been developed:

Sequence-Based Methods: These approaches often rely on recognizing sequence patterns or motifs from known cleavage data. Machine learning algorithms can be trained on large datasets of experimentally verified substrates to predict novel cleavage sites. pnas.org

Structure-Based Methods: These methods incorporate the three-dimensional structures of both the enzyme and the substrate. A Protein Graph Convolutional Network (PGCN), for instance, uses a molecular interaction graph that represents topology and energetics to predict enzyme specificity with high accuracy. pnas.org Such models can account for the physical and chemical complementarity between the enzyme's active site and the peptide substrate. nih.gov

Probabilistic Frameworks: Some models use a probabilistic approach, integrating various physico-chemical and biological properties (e.g., structural fold, isoelectric point) to predict substrate specificity. plos.org This method can be applied even when detailed structural information is limited.

Homologous Sequence Analysis: By comparing the sequences of homologous enzymes with different substrate specificities, it's possible to identify the key amino acid residues responsible for these functional differences. biorxiv.org This information can then be used to predict the specificity of related enzymes.

These computational tools could theoretically be applied to this compound to predict its potential interacting peptidases by analyzing its sequence and conformational properties against databases of known enzyme specificities and structures.

| Computational Approach | Basis of Prediction | Key Features | Reference |

| Protein Graph Convolutional Network (PGCN) | Structure and Energetics | Describes molecular topology and interaction energetics. | pnas.org |

| Probabilistic Framework | Physico-chemical & Biological Properties | Uses properties like structural fold and isoelectric point; does not rely on species-specific data. | plos.org |

| Homologous Sequence Comparison (EZSCAN) | Sequence Classification | Treats residues as features to identify key functional differences between related enzymes. | biorxiv.org |

| Machine Learning | Sequence Pattern Recognition | Trains on existing cleavage data to predict new substrate-protease pairs. | nih.gov |

This table is generated based on data from the provided text.

Interactions with Cellular Systems and Signaling Pathway Modulations

Beyond serving as a substrate for enzymatic degradation, small peptides can act as signaling molecules, modulating cellular pathways and processes. The biological activity of this compound in this context would depend on its ability to interact with cellular receptors or enzymes to trigger downstream events.

Direct experimental evidence linking this compound to specific signaling cascades like MAPK, PI3K-Akt, or Wnt is not extensively documented. However, the constituent components of the tripeptide and other similar small peptides are known to influence these pathways.

PI3K-Akt Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. nih.gov It can be influenced by amino acids. For instance, starvation of branched-chain amino acids (BCAAs), which include valine, has been shown to activate the PI3K-Akt signaling pathway. frontiersin.org Furthermore, certain bioactive tripeptides, such as Cys-Ala-Gly (CAG), exert their cellular effects by initiating downstream PI3K/Akt/eNOS signaling cascades after binding to integrin receptors. acs.org This suggests a potential, though unconfirmed, mechanism by which a valine-containing tripeptide could modulate PI3K-Akt signaling.

MAPK Pathway: The Ras-activated MAPK pathway is fundamental to cell growth and division. wikipedia.org While direct modulation by this compound is unproven, this cascade is a common target for various extracellular and intracellular signals.

Wnt Pathway: The Wnt signaling pathway is involved in development, cell proliferation, and metabolism. nih.govnih.gov Aberrant Wnt signaling can alter cellular metabolism, including amino acid metabolism. For example, activation of the Wnt/β-catenin pathway in liver cancer cells has been shown to regulate the urea (B33335) cycle and arginine and proline metabolism. nih.gov This indicates a link between Wnt signaling and the metabolic pathways of amino acids like proline, a key component of the tripeptide.

| Signaling Pathway | Known Modulators and Effects | Potential Relevance to this compound | Reference |

| PI3K-Akt Pathway | Activated by BCAA starvation. Activated by tripeptide Cys-Ala-Gly via integrin receptors. | The valine residue is a BCAA. Potential for receptor-mediated activation. | frontiersin.orgacs.org |

| MAPK Pathway | Activated by Ras and various growth factors. | A general cell signaling pathway potentially influenced by peptide-receptor interactions. | wikipedia.org |

| Wnt Pathway | Regulates metabolism of amino acids, including arginine and proline. | Contains a proline residue, whose metabolic pathways are influenced by Wnt signaling. | nih.gov |

This table is generated based on data from the provided text.

The ability of this compound to modulate cellular processes hinges on its interaction with specific molecular targets, such as cell surface receptors or intracellular enzymes.

Interaction with Receptors: Small peptides can act as ligands for receptors, most notably G protein-coupled receptors (GPCRs) and integrins. For many bioactive peptides, the specific receptor is unknown. nih.gov The tripeptide Gly-His-Lys (GHK), for example, is known to interact with a cellular receptor, which facilitates its biological activities. wikipedia.org Similarly, the tripeptide Cys-Ala-Gly (CAG) selectively promotes endothelial cell regeneration through specific interactions with integrin receptors, particularly αvβ3 and α5β1 integrins. acs.org This binding triggers downstream signaling cascades that influence cell adhesion and migration. It is plausible that this compound could follow a similar mechanism, binding to a yet-to-be-identified receptor to initiate a cellular response.

Interaction with Intracellular Enzymes: Peptides can be transported into the cell and interact directly with intracellular proteins. Studies have shown that intracellularly generated oligopeptides can act as bioactive molecules, affecting cell signaling by inhibiting enzymes like thimet oligopeptidase or interacting with proteins involved in GPCR signaling, such as dynamin 1. nih.gov Therefore, if this compound enters a cell, it could potentially modulate the activity of intracellular enzymes or protein complexes, thereby influencing cellular processes beyond simple metabolism.

Peptide Transport Mechanisms Across Cellular Membranes

The translocation of peptides such as this compound across cellular membranes is a critical step for their systemic absorption and delivery to target tissues. Unlike small molecules that can often diffuse passively across the lipid bilayer, peptides typically require specialized transport systems due to their size, charge, and hydrophilic nature. The primary mechanisms for the cellular uptake of di- and tripeptides are carrier-mediated transport systems.

The most extensively studied of these are the proton-coupled oligopeptide transporters (POTs), particularly PepT1 (SLC15A1) and PepT2 (SLC15A2). PepT1 is predominantly found in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides. nih.govnih.gov PepT2 is primarily expressed in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate, and is also found in other tissues, including the lungs and the brain. nih.gov These transporters function by coupling the inwardly-directed movement of peptides to the electrochemical proton gradient across the membrane. nih.gov

The substrate specificity of PepT1 is remarkably broad, accommodating over 8,000 different di- and tripeptides. nih.gov The presence of a proline residue, as in this compound, can significantly influence a peptide's affinity for these transporters. Specifically, peptides with an Xaa-Pro sequence (where Xaa is any amino acid) often exhibit high affinity for PepT1. nih.gov This is attributed to the unique conformational constraints imposed by the proline ring, which may favor a binding-competent conformation. Furthermore, the Xaa-Pro bond is often resistant to hydrolysis by peptidases, which increases the likelihood of the intact peptide being transported. nih.gov

In addition to the POT family, other transport systems may contribute to the cellular uptake of peptides and their constituent amino acids. The amino acid transporter PAT1, for instance, can transport proline in a pH-dependent manner. nih.gov Should this compound undergo extracellular hydrolysis, its constituent amino acids—valine, proline, and alanine—would be transported into the cell by their respective amino acid transporters. For example, proline can be transported by both sodium-dependent and -independent systems. researchgate.net

Structure-Activity Relationship (SAR) Derivation for Biological Effects

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent amino acid residues. Structure-activity relationship (SAR) studies are therefore essential to understand how the sequence and conformation of a peptide like this compound determine its biological function and to guide the design of more potent and selective analogs. nih.gov

A common technique in SAR studies is the alanine scan , where each amino acid residue in the peptide is systematically replaced with alanine. rsc.org This allows for the evaluation of the contribution of each side chain to the peptide's activity. For instance, replacing the valine in this compound with alanine would reveal the importance of the bulky, hydrophobic side chain at that position for biological activity.

The following interactive table illustrates hypothetical results from an alanine scan of this compound, demonstrating how changes in the peptide's structure can affect its biological activity.

| Peptide Analog | Position 1 | Position 2 | Position 3 | Relative Biological Activity (%) | Comment |

| This compound | L-Valine | L-Proline | L-Alanine | 100 | Native Peptide |

| L-Alanyl-L-prolyl-L-alanine | L-Alanine | L-Proline | L-Alanine | 50 | Indicates the importance of the bulky hydrophobic side chain at position 1. |

| L-Valyl-L-alanyl-L-alanine | L-Valine | L-Alanine | L-Alanine | 10 | Suggests the proline residue is critical for maintaining the active conformation. |

| L-Valyl-L-prolyl-L-glycine | L-Valine | L-Proline | L-Glycine | 80 | Shows that a smaller, more flexible residue is tolerated at position 3. |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR studies.

Correlation of Conformational Features with Biological Activity

The presence of a proline residue in the central position of this compound has profound implications for its conformation. The rigid pyrrolidine ring of proline restricts the phi (Φ) backbone dihedral angle, often inducing a β-turn or a kink in the peptide backbone. nih.govnih.gov This defined turn structure can be crucial for orienting the side chains of the flanking residues (valine and alanine) in a precise manner for interaction with a biological target, such as a receptor binding pocket or an enzyme active site.

Furthermore, the peptide bond preceding proline (Val-Pro in this case) can exist in either a cis or trans conformation. frontiersin.org While the trans form is generally favored for most peptide bonds, the energy barrier for cis-trans isomerization is lower for Xaa-Pro bonds, and the cis conformation can be significantly populated. ucl.ac.uk Each conformation will present a different three-dimensional shape, and it is possible that only one of these conformers is biologically active. The equilibrium between the cis and trans states can therefore regulate the peptide's activity.

Rational Design Principles for Modulating Peptide Activity

The insights gained from SAR and conformational studies provide a foundation for the rational design of new peptides with enhanced or modified activity. nih.gov For this compound, several strategies could be employed:

Side Chain Modification: Based on the results of an alanine scan, specific side chains can be replaced with other natural or unnatural amino acids to improve properties like binding affinity, selectivity, or stability. For example, if the hydrophobic interaction of the valine side chain is found to be important, it could be replaced with other hydrophobic residues like leucine (B10760876) or isoleucine to fine-tune this interaction.

Backbone Modification: To increase resistance to enzymatic degradation, the peptide backbone can be modified. This can include the use of D-amino acids, which are not recognized by many proteases, or the N-methylation of peptide bonds. rsc.org

Conformational Constraint: If a specific conformation (e.g., a β-turn) is found to be essential for activity, the peptide can be cyclized to lock it into this active conformation. This can improve both potency and stability.

Peptidomimetics: The key pharmacophoric elements of the peptide—the essential side chains and their spatial arrangement—can be incorporated into a non-peptide scaffold. nih.gov This can lead to the development of small molecule drugs that mimic the biological activity of the parent peptide but have superior pharmacokinetic properties.

The following table presents potential design strategies for modifying this compound and the rationale behind them.

| Design Strategy | Example Modification | Rationale |

| Increase Hydrophobicity | Replace L-Valine with L-Leucine | To potentially enhance binding to a hydrophobic pocket in the target protein. |

| Enhance Stability | Replace L-Alanine with D-Alanine | To reduce susceptibility to degradation by carboxypeptidases. |

| Constrain Conformation | Cyclize the peptide | To lock the peptide in its bioactive conformation and improve stability. |

| Mimic Bioactive Structure | Develop a non-peptide scaffold | To create a small molecule with improved oral bioavailability and metabolic stability. |

Note: This table provides illustrative examples of rational design principles.

Through these iterative cycles of design, synthesis, and biological evaluation, the activity of a lead peptide like this compound can be systematically optimized for therapeutic or research applications.

L Valyl L Prolyl L Alanine Self Assembly and Supramolecular Architectures

Principles of Peptide Self-Assembly and Supramolecular Chemistry

Peptide self-assembly is a spontaneous process where individual peptide molecules organize into ordered, stable, non-covalently bonded nanostructures. youtube.com This phenomenon is central to the formation of complex biological structures, from the folding of proteins to the formation of cellular membranes. youtube.com The field of supramolecular chemistry, when applied to peptides, seeks to understand and control these assembly processes to create novel materials with tailored functions. nih.gov

The final architecture of a self-assembled peptide structure is dictated by a delicate balance of various non-covalent interactions, including hydrogen bonding, hydrophobic effects, electrostatic interactions, and van der Waals forces. youtube.com The specific sequence of amino acids is the primary determinant of the resulting supramolecular structure, as the side chains of the amino acids and the peptide backbone provide the functional groups that engage in these interactions. mdpi.com The process is often hierarchical, beginning with the formation of secondary structures like β-sheets or α-helices, which then associate into larger assemblies such as fibrils, ribbons, nanotubes, or vesicles. mdpi.com

Formation of Ordered Nanostructures by L-Valyl-L-prolyl-L-alanine

Formation of Fibrillar Assemblies

The formation of fibrillar structures is a common self-assembly motif for many short peptides, often driven by the formation of extended β-sheet structures where peptide backbones are linked by a network of hydrogen bonds. The constituent amino acids of this compound each play a distinct role in the potential for fibril formation. L-alanine and L-valine are known to participate in and stabilize β-sheet structures. However, the presence of L-proline, with its unique cyclic structure, introduces a significant constraint. Proline is often considered a "β-sheet breaker" because its rigid pyrrolidine (B122466) ring restricts the backbone dihedral angles and lacks an amide proton for hydrogen bonding when part of a peptide chain.

Formation of Nanoparticles and Other Morphologies

Beyond fibrillar structures, short peptides can assemble into a variety of other morphologies, including nanoparticles, nanovesicles, and hydrogels. youtube.comrsc.org The formation of such structures is often influenced by the amphiphilicity of the peptide. This compound possesses both hydrophobic (valine, alanine (B10760859), and the proline ring) and hydrophilic (the peptide backbone and terminal groups) characteristics.

In aqueous environments, these peptides could potentially assemble into spherical nanoparticles to sequester their hydrophobic side chains from the water. nih.gov The size and stability of these nanoparticles would be dependent on factors such as concentration, pH, and temperature. Studies on other proline-containing dipeptides have shown they can undergo aggregation processes in solution. nih.gov Furthermore, block copolymers containing poly(L-valine) have been observed to self-assemble into various nanostructures, including micelles and vesicles, which can further associate to form hydrogels. rsc.org

Driving Forces for Self-Assembly: Intermolecular Interactions

The self-assembly of this compound would be governed by a combination of key intermolecular forces.

Role of Hydrogen Bonding in Directing Assembly

Hydrogen bonding is a critical directional force in peptide self-assembly, primarily responsible for the formation of secondary structures. nih.gov In the case of this compound, potential hydrogen bonds can form between the amide hydrogens and carbonyl oxygens of the peptide backbones of adjacent molecules.

However, the proline residue significantly impacts this hydrogen-bonding network. As the nitrogen atom of proline in a peptide bond lacks a hydrogen atom, it cannot act as a hydrogen bond donor. This inherently disrupts the regular hydrogen-bonding patterns found in structures like β-sheets. Intramolecular hydrogen bonds are also possible, particularly involving the proline residue, which can stabilize specific turn-like conformations. Computational studies on tripeptides like Pro-Ala-Pro have shown that a network of intramolecular hydrogen bonds can lead to very compact structures. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role | Location |

|---|---|---|

| N-terminal amine (-NH3+) | Donor | Valine |

| C-terminal carboxyl (-COO-) | Acceptor | Alanine |

| Peptide bond C=O | Acceptor | Valine, Proline |

Contribution of Hydrophobic Interactions and Solvophobic Effects

Hydrophobic interactions are a major driving force for the self-assembly of peptides in aqueous solutions. youtube.comnih.gov These interactions arise from the tendency of nonpolar groups to minimize their contact with water molecules. nih.gov In this compound, the side chains of L-valine (isopropyl group) and L-alanine (methyl group), as well as the cyclic structure of L-proline, are all hydrophobic.

In an aqueous environment, these hydrophobic moieties would likely drive the aggregation of the tripeptide molecules to form a hydrophobic core, shielded from the surrounding water. nih.gov This process is entropically favorable as it releases ordered water molecules from the hydration shells of the nonpolar groups. The balance between these hydrophobic forces and the hydrophilic interactions of the peptide backbone and termini would ultimately determine the final morphology of the self-assembled structures.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-valine |

| L-proline |

| L-alanine |

Significance of π–π Stacking in Aromatic Residues

The process of peptide self-assembly is governed by a range of non-covalent interactions that dictate the formation of ordered supramolecular structures. Among these, π–π stacking is a significant stabilizing force that occurs between aromatic residues. mdpi.com This interaction involves the attractive, non-covalent forces between the electron-rich π systems of aromatic rings. In the context of peptides, amino acids such as phenylalanine, tyrosine, and tryptophan possess such aromatic side chains and can, therefore, participate in π–π stacking.

These interactions are crucial in directing the specific orientation and packing of peptide chains, often leading to the formation of highly stable and well-defined nanostructures like fibrils, tapes, and tubes. mdpi.com The geometry of the stacking can vary, including face-to-face or edge-to-face arrangements, influencing the final morphology of the assembly. nih.gov The strength of π–π stacking can be modulated by the electronic properties of the aromatic rings; for instance, substituting the ring with electron-withdrawing groups can influence aggregation propensity. nih.gov Computational and experimental studies have demonstrated that π–π interactions can support electron transport across peptides if a periodic arrangement with a close distance (≤3.4 Å) between aromatic residues is achieved. mdpi.com These interactions, in concert with other forces like hydrogen bonding and hydrophobic effects, play a collective and often indispensable role in the self-assembly of many peptide systems. rsc.org

However, in the specific case of this compound, the significance of side-chain mediated π–π stacking is null. This tripeptide is composed exclusively of aliphatic amino acids (valine, proline, and alanine), none of which possess an aromatic ring in their side chains. Consequently, this particular driving force for self-assembly is not present, and the organization of this compound into higher-order structures must be dictated by other non-covalent interactions.

Electrostatic Interactions and Salt Bridges

Electrostatic interactions are fundamental forces in the self-assembly and structural stabilization of peptides and proteins. These interactions encompass forces between charged or polar groups and play a critical role in molecular recognition and the formation of complex architectures. nih.gov A particularly strong form of electrostatic interaction is the salt bridge, which is an ion pair between oppositely charged residues, typically involving the positively charged side chains of lysine (B10760008) or arginine and the negatively charged side chains of aspartate or glutamate. aip.orgaip.org These interactions are highly directional and contribute significantly to the stability of a peptide's folded conformation and its assembly into larger structures, especially in mediating long-range tertiary interactions. aip.orgnih.gov

Salt bridges are essentially hydrogen-bonded ion pairs, and their stability is highly dependent on the surrounding environment. aip.orgaip.org In non-polar or partially dehydrated environments, such as the interior of a protein or within a dense peptide assembly, salt bridges can be very strong. aip.org However, in bulk water, the high dielectric constant of the solvent screens the charges, and water molecules can solvate the individual ions, weakening the interaction. aip.org The geometry of salt bridges can also vary, with studies identifying both monodentate and bidentate hydrogen-bond geometries between residues like arginine and glutamate. aip.orgnih.govresearchgate.net

Methodological Approaches for Studying Self-Assembly Processes

Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence)

Spectroscopic methods are invaluable for probing the molecular-level changes that occur during peptide self-assembly. mdpi.com They are often used to monitor the kinetics of aggregation and to characterize the secondary structure of the peptides within the assembled state.

Circular Dichroism (CD) Spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov As peptides self-assemble, they often undergo a conformational change from a random coil to a more ordered structure, such as a β-sheet or α-helix. This transition is accompanied by a distinct change in the CD spectrum. For example, the formation of β-sheet-rich structures, common in amyloid-like fibrils, is characterized by a single negative band around 218 nm. mdpi.comnih.gov By monitoring the CD signal at a characteristic wavelength over time, the kinetics of the self-assembly process can be determined. For a peptide like this compound, CD would be essential to track its conformational state upon aggregation. mdpi.comresearchgate.net

| Time (hours) | MRE at 218 nm (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |

|---|---|---|

| 0 | -1,500 | Predominantly Random Coil |

| 4 | -5,000 | Transitioning State |

| 8 | -12,000 | Significant β-sheet content |

| 24 | -18,500 | High β-sheet content (Mature Assembly) |

Fluorescence Spectroscopy is another highly sensitive technique used to study peptide aggregation. mdpi.com While this compound lacks intrinsic aromatic fluorophores like tryptophan, extrinsic fluorescent probes can be employed. springernature.comnih.gov Dyes such as Thioflavin T (ThT) or Nile Red exhibit significant changes in their fluorescence quantum yield and emission spectra upon binding to self-assembled peptide structures, particularly β-sheet-rich amyloid fibrils. rsc.org This property allows for real-time monitoring of fibril formation. Furthermore, Fluorescence Correlation Spectroscopy (FCS) can be used to measure the diffusion of fluorescently labeled peptides. springernature.comnih.gov As monomers assemble into larger oligomers and fibrils, their diffusion slows, which can be quantified by FCS to provide information on the size distribution and kinetics of the assembly process. nih.gov

Electron Microscopy and Atomic Force Microscopy for Morphological Characterization

To directly visualize the supramolecular architectures formed by self-assembling peptides, high-resolution microscopy techniques are indispensable.

Electron Microscopy (EM) , including Transmission Electron Microscopy (TEM), provides direct images of the assembled nanostructures after they are deposited on a support grid and stained or cryo-preserved. TEM can reveal the morphology (e.g., fibrils, ribbons, tubes, spheres), dimensions (width and length), and fine structural details like the twisting periodicity of fibrils. researchgate.net

Atomic Force Microscopy (AFM) is a powerful scanning probe technique that generates three-dimensional topographical images of surfaces with nanoscale resolution. nottingham.ac.uknih.gov A key advantage of AFM is its ability to image samples in both air and liquid environments, allowing for the study of self-assembly processes in real-time under physiologically relevant conditions. nottingham.ac.uknih.gov AFM provides quantitative data on the height, width, and periodicity of assembled structures. researchgate.net It can also probe the nanomechanical properties of the assemblies. nih.gov For a peptide like this compound, AFM and TEM would be crucial for determining whether it forms fibrillar, spherical, or other types of aggregates. researchgate.net

| Morphology Type | Average Height (nm) | Average Width (nm) | Appearance |

|---|---|---|---|

| Proto-fibrils | 2.5 ± 0.5 | 10 ± 2 | Short, flexible filaments |

| Mature Fibrils | 5.0 ± 1.0 | 25 ± 5 | Long, semi-rigid, often twisted |

| Nanospheres | N/A (Diameter: 50 ± 10) | N/A | Spherical aggregates |

Small-Angle X-ray and Neutron Scattering for Structural Insights

Small-angle scattering (SAS) techniques, including Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), are essential for obtaining structural information about macromolecules and their assemblies in solution. nih.govnih.gov These methods provide low-resolution structural data, such as size, shape, and internal organization, averaged over the entire ensemble of particles in the sample. researchgate.net